N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that features a combination of fluorinated phenyl and thiophene sulfonyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting 2-(thiophen-2-ylsulfonyl)acetic acid with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.
Coupling Reaction: The intermediate product is then coupled with the sulfonyl group using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonyl group or the aromatic rings.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings, desulfonylated products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide may interact with enzymes or receptors, modulating their activity. The fluorinated phenyl and thiophene sulfonyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(2,5-difluorophenyl)-2-(thiophen-3-ylsulfonyl)acetamide: Different position of the thiophene ring.
N-(2,4-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide: Different fluorination pattern.
Uniqueness
N-(2,5-difluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the specific positioning of the fluorine atoms and the sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3S2/c13-8-3-4-9(14)10(6-8)15-11(16)7-20(17,18)12-2-1-5-19-12/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUWWINCQZVSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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